1,6-Diazaspiro[3.4]octan-2-one
CAS No.:
Cat. No.: VC17869691
Molecular Formula: C6H10N2O
Molecular Weight: 126.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H10N2O |
|---|---|
| Molecular Weight | 126.16 g/mol |
| IUPAC Name | 1,7-diazaspiro[3.4]octan-2-one |
| Standard InChI | InChI=1S/C6H10N2O/c9-5-3-6(8-5)1-2-7-4-6/h7H,1-4H2,(H,8,9) |
| Standard InChI Key | CVYOTCVOUQOWSJ-UHFFFAOYSA-N |
| Canonical SMILES | C1CNCC12CC(=O)N2 |
Introduction
Structural and Chemical Properties
Molecular Architecture
1,6-Diazaspiro[3.4]octan-2-one (CAS: 1420966-53-5) features a fused bicyclic system with a lactam ring (2-oxo group) and a pyrrolidine moiety sharing a spirocyclic carbon atom. The IUPAC name, 1,7-diazaspiro[3.4]octan-2-one, reflects its two nitrogen atoms at positions 1 and 7 and the spiro junction between a three-membered and a four-membered ring . Key structural descriptors include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₁₀N₂O | |
| Molecular Weight | 126.16 g/mol | |
| SMILES | C1CNCC12CC(=O)N2 | |
| InChIKey | CVYOTCVOUQOWSJ-UHFFFAOYSA-N |
The lactam ring introduces polarity and hydrogen-bonding capacity, while the sp³-hybridized scaffold enhances three-dimensionality, making it favorable for protein binding .
Synthesis and Derivatization Strategies
Cyclization Approaches
The synthesis of 1,6-diazaspiro[3.4]octan-2-one typically employs cyclization reactions. A [3+2] cycloaddition between a nitrile oxide and a cyclopentene derivative has been reported to yield multi-gram quantities with >70% efficiency. Alternative routes involve:
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Annulation of Cyclopentane Rings: Reacting γ-lactams with ethylenediamine derivatives under acidic conditions.
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Resin-Based Solid-Phase Synthesis: Enabling rapid diversification for structure-activity relationship (SAR) studies .
Functionalization at Key Positions
Derivatives are synthesized by modifying the lactam nitrogen or spiro carbon. For example:
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N-Alkylation: Introducing ethyl or benzyl groups enhances metabolic stability .
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Spiro Carbon Substitution: Adding methyl or aryl groups modulates steric and electronic properties .
Pharmacological Applications
Antimalarial Activity
A high-throughput screen identified diazaspiro[3.4]octane derivatives as potent inhibitors of Plasmodium falciparum, the malaria parasite. Lead compounds exhibit:
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Asexual Blood-Stage IC₅₀: <50 nM, surpassing chloroquine in potency .
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Gametocyte Sterilization: Disrupting sexual-stage parasites, critical for blocking transmission .
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Resistance Profile: Mutations in the PfCARL gene confer resistance, implicating the cyclic amine resistance locus as a target .
Antitubercular and Antimicrobial Effects
Derivatives bearing hydrophobic substituents (e.g., benzyl groups) show promising activity against Mycobacterium tuberculosis (MIC: 2–8 μg/mL). The spirocyclic core likely interferes with cell wall synthesis or protein folding pathways.
Sigma Receptor Modulation
1,6-Diazaspiro[3.4]octan-2-one analogues act as sigma-1 receptor antagonists (Kᵢ: 10–100 nM), potentiating opioid analgesia without respiratory depression. This application is under investigation for chronic pain management.
Recent Research Advancements
Hepatitis B Virus (HBV) Capsid Inhibition
Structural analogs disrupt HBV capsid assembly by binding to hydrophobic pockets, reducing viral replication (EC₅₀: 0.3–1.2 μM). Optimizing substituents at the spiro carbon improves potency and oral bioavailability.
Menin-MLL1 Interaction Antagonism
In acute leukemias, the menin-MLL1 complex sustains oncogenic gene expression. Diazaspiro[3.4]octane-based inhibitors block this interaction (IC₅₀: 50–200 nM), offering a novel epigenetic therapy.
Neuroprotective Applications
Preliminary studies suggest sigma-2 receptor affinity (Kᵢ: 30 nM) correlates with neuroprotection in models of Parkinson’s disease, though mechanisms remain under investigation.
Future Directions and Challenges
Expanding Therapeutic Indications
Ongoing research explores the scaffold’s utility in:
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Antiviral Therapies: Targeting SARS-CoV-2 main protease via covalent binding.
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Oncology: Inhibiting protein-protein interactions in KRAS-driven cancers.
Addressing Synthetic Limitations
Current routes suffer from low yields in spiro carbon functionalization. Advances in asymmetric catalysis and flow chemistry could resolve these issues .
Improving Pharmacokinetics
While the core structure exhibits favorable metabolic stability, optimizing substituents for blood-brain barrier penetration remains a priority for CNS applications .
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